molecular formula C12H16O3 B14011738 6,6-Dimethyl-3-methylidene-1-oxaspiro[4.5]decane-2,7-dione CAS No. 65461-27-0

6,6-Dimethyl-3-methylidene-1-oxaspiro[4.5]decane-2,7-dione

Cat. No.: B14011738
CAS No.: 65461-27-0
M. Wt: 208.25 g/mol
InChI Key: OLSRBXWEYHYVCK-UHFFFAOYSA-N
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Description

6,6-Dimethyl-3-methylidene-1-oxaspiro[45]decane-2,7-dione is a spirocyclic compound characterized by its unique structure, which includes a spiro linkage between two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-3-methylidene-1-oxaspiro[4.5]decane-2,7-dione typically involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with specific reagents under controlled conditions. For instance, one method involves the reaction with 1,1-dimethoxy-n,n-dimethyl-methanamin in ethanol . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-3-methylidene-1-oxaspiro[4.5]decane-2,7-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions, such as temperature, solvent, and reaction time, are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

6,6-Dimethyl-3-methylidene-1-oxaspiro[4.5]decane-2,7-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-3-methylidene-1-oxaspiro[4.5]decane-2,7-dione involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Dimethyl-3-methylidene-1-oxaspiro[45]decane-2,7-dione is unique due to its specific spiro linkage and the presence of both methylidene and dione functional groups

Properties

CAS No.

65461-27-0

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

6,6-dimethyl-3-methylidene-1-oxaspiro[4.5]decane-2,7-dione

InChI

InChI=1S/C12H16O3/c1-8-7-12(15-10(8)14)6-4-5-9(13)11(12,2)3/h1,4-7H2,2-3H3

InChI Key

OLSRBXWEYHYVCK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)CCCC12CC(=C)C(=O)O2)C

Origin of Product

United States

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